See also: Cat's Claw (part of).
Hirsutine
CAS No.: 7729-23-9
Cat. No.: VC21216455
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7729-23-9 |
---|---|
Molecular Formula | C22H28N2O3 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
Standard InChI | InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 |
Standard InChI Key | NMLUOJBSAYAYEM-AZQGJTAVSA-N |
Isomeric SMILES | CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 |
SMILES | CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Canonical SMILES | CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Introduction
Chemical Identity and Structure
Hirsutine is classified as an indole alkaloid with the IUPAC name methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate . The molecule contains an indole ring system that is characteristic of many biologically active natural products found in plant species. Originally isolated from Uncaria rhynchophylla, this compound has a complex heterocyclic structure with multiple stereogenic centers that contribute to its biological activity profile .
The molecular formula of hirsutine is C22H28N2O3, with a precise molecular weight of 368.5 g/mol as determined by computational methods . Its structure includes a unique indole alkaloid skeleton with specific stereochemistry, contributing to its selective binding properties with biological targets. This natural product represents a significant class of secondary metabolites found in various plant species with medicinal properties.
Natural Sources and Traditional Uses
Hirsutine has been isolated from various plant species, primarily those belonging to the Uncaria genus in the Rubiaceae family. These plants have a long history of use in traditional medicine systems across different cultures and geographic regions.
Botanical Sources
The primary botanical sources of hirsutine include several Uncaria species that have been used in traditional medicine practices:
Plant Species | Plant Part | Traditional Uses |
---|---|---|
Uncaria rhynchophylla | Bark | Treatment of convulsion, bleeding, hypertension, autoimmune conditions |
Uncaria sinensis | Various parts | Traditional Chinese medicine applications |
Uncaria tomentosa (Cat's Claw) | Bark and roots | Anti-inflammatory, immune support |
Uncaria rhynchophylla, in particular, has been traditionally used in Asian medicine to treat various conditions including convulsions, bleeding, hypertension, and autoimmune disorders . The bark of this plant contains significant amounts of hirsutine along with other alkaloids that contribute to its medicinal properties . Hirsutine is also a component of Yokukansan, a traditional Japanese herbal medicine formula that has been studied for various neurological applications .
Pharmacological Activities
Extensive research has revealed multiple pharmacological properties of hirsutine, with anti-cancer and cardiovascular effects being the most thoroughly investigated areas.
Anti-cancer Activity
Hirsutine demonstrates significant anti-cancer properties across various cancer cell lines through multiple mechanisms of action.
Effects on Lung Cancer
Studies have shown that hirsutine effectively induces apoptosis in human lung cancer cells, particularly the A549 cell line . The compound causes loss of mitochondrial membrane potential (∆ψm), adenosine triphosphate (ATP) depletion, reactive oxygen species (ROS) production, and cytochrome c release – all hallmarks of mitochondria-mediated apoptotic cell death . These effects make hirsutine a potential candidate for lung cancer treatment strategies.
Effects on Leukemia
Hirsutine demonstrates potent activity against T-cell leukemia, specifically Jurkat Clone E6-1 cells . Treatment with increasing concentrations of hirsutine results in dose-dependent apoptosis induction, as measured by Annexin V-FITC staining assay:
Hirsutine Concentration | Percentage of Apoptotic Jurkat E6-1 Cells (%) |
---|---|
Control | Minimal |
10 μM | 4.99 ± 0.51 |
25 μM | 13.69 ± 2.00 |
50 μM | 40.21 ± 15.19 |
This data clearly demonstrates the dose-dependent pro-apoptotic effects of hirsutine against leukemia cells, with significant cell death observed at higher concentrations . Importantly, hirsutine shows selectivity toward cancer cells, as it had minimal effects on normal human THLE-2 hepatocytes and normal human tubular epithelial cells HK2 after 48 hours of exposure .
Cardiovascular Effects
Hirsutine possesses multiple beneficial effects on the cardiovascular system that have been documented in scientific literature. The compound has demonstrated cardioprotective, antihypertensive, and antiarrhythmic activities in various experimental models . These properties make hirsutine a compound of interest for potential application in the management of cardiovascular disorders, although more clinical studies are needed to fully evaluate its therapeutic potential in this area.
Molecular Mechanisms of Action
The biological activities of hirsutine are mediated through several molecular mechanisms that have been elucidated through detailed research investigations.
Mitochondrial-Dependent Apoptosis Pathway
A primary mechanism through which hirsutine exerts its anti-cancer effects is the activation of the mitochondrial-dependent apoptosis pathway . This complex cascade involves:
-
Increased expression of pro-apoptotic Bax protein
-
Enhanced release of cytochrome c from mitochondria into the cytosol
-
Activation of upstream caspase-9 and downstream effector caspase-3
-
Alterations in the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins
ROCK1/PTEN/PI3K/Akt/GSK3β Signaling Pathway
A detailed mechanistic investigation has revealed that hirsutine modulates the ROCK1/PTEN/PI3K/Akt/GSK3β signaling axis to induce apoptosis, particularly in lung cancer cells . The hierarchical sequence of events includes:
-
Activation of Rho-associated coiled-coil containing protein kinase 1 (ROCK1)
-
Subsequent activation of phosphatase and tensin homolog (PTEN)
-
Inactivation of phosphoinositide 3-kinase (PI3K) and its downstream target Akt
-
Dephosphorylation of glycogen synthase kinase 3β (GSK3β)
-
GSK3β-mediated mitochondrial permeability transition pore (mPTP) opening through ANT1/CypD interaction
This signaling cascade ultimately culminates in mitochondrial dysfunction, caspase activation, and apoptotic cell death . The identification of this pathway provides valuable insights into the molecular basis of hirsutine's anti-cancer effects and suggests potential targets for combination therapies.
Cell Cycle Effects
Hirsutine demonstrates the ability to modulate cell cycle progression in cancer cells. Research with Jurkat Clone E6-1 cells showed that hirsutine can promote cell accumulation in the G0/G1 phase while inhibiting progression through the S and G2/M phases . This cell cycle modulation contributes to the growth inhibitory effects of hirsutine on cancer cells and represents another mechanism through which the compound exerts its anti-cancer activity.
In Vivo Studies
The therapeutic potential of hirsutine has been validated through in vivo studies using animal models, particularly focusing on its anti-cancer properties.
Tumor Growth Inhibition
In an A549 xenograft mouse model, hirsutine administration (10 mg/kg, intraperitoneally) resulted in significant suppression of tumor growth after 3 weeks of treatment compared to vehicle control . These findings provide compelling evidence for the in vivo efficacy of hirsutine against lung cancer.
Importantly, no significant changes in mouse body weights were observed during hirsutine treatment, suggesting minimal systemic toxicity at therapeutically effective doses . This favorable toxicity profile is a crucial consideration for the development of hirsutine as a potential therapeutic agent.
Histopathological Findings
Histopathological examination of excised tumor tissues from hirsutine-treated mice revealed several significant changes:
-
Reduction in densely packed cancer cells
-
Increased presence of apoptotic/necrotic cells in sparse areas
-
Enhanced immunoreactivity for cleaved caspase-3, indicating increased apoptosis
-
Decreased immunoreactivity of phospho-GSK3β, confirming the involvement of this pathway
Notably, histopathological examination of liver and kidney tissues showed no morphological differences between control and hirsutine-treated animals, providing further evidence for the selective anti-tumor activity of hirsutine with minimal effects on normal tissues .
Combination Treatment Effects
Studies examining the combined treatment of hirsutine with the PI3K inhibitor LY294002 in a mouse xenograft model have shown enhanced anti-tumor effects compared to hirsutine monotherapy . The combination treatment resulted in:
-
More significant suppression of tumor growth
-
Enhanced Akt inactivation
-
Increased GSK3β dephosphorylation
-
More pronounced caspase-3 activation
These findings suggest potential benefits of combination therapy approaches involving hirsutine and established signaling pathway inhibitors . Such combinations may allow for dose reduction while maintaining or enhancing therapeutic efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume